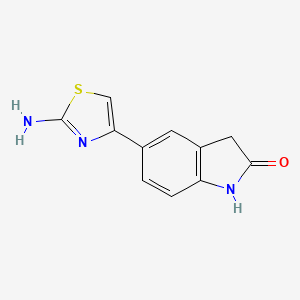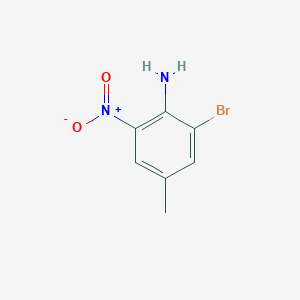
5-(2-Amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-on
Übersicht
Beschreibung
5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C11H9N3OS and its molecular weight is 231.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antifungale Anwendungen
Derivate von „5-(2-Aminothiazol-4-yl)indolin-2-on“ wurden als signifikant antibakteriell und antifungal beschrieben. Diese Verbindungen können als Ausgangsmaterialien für die Synthese einer Vielzahl von heterocyclischen Analoga mit therapeutischen Rollen bei der Bekämpfung bakterieller und Pilzinfektionen verwendet werden .
Anti-HIV- und Antioxidative Eigenschaften
Das Strukturmotiv von 2-Aminothiazol ist dafür bekannt, zu Anti-HIV- und antioxidativen Aktivitäten beizutragen. Daher könnte „5-(2-Aminothiazol-4-yl)indolin-2-on“ möglicherweise auf seine Wirksamkeit in diesen Bereichen untersucht werden und einen Weg für die Entwicklung neuer Behandlungen gegen HIV und oxidativem Stress-bedingte Erkrankungen eröffnen .
Antitumoraktivität
Thiazolderivate wurden als potenziell Antitumor wirksam identifiziert. Die betreffende spezifische Verbindung kann hinsichtlich ihrer Fähigkeit, das Tumorwachstum oder die Proliferation zu hemmen, untersucht werden und so eine Grundlage für neue Antikrebsmedikamente schaffen .
Anthelmintische Wirkungen
Verbindungen mit einem 2-Aminothiazol-Kern zeigen bekanntermaßen anthelmintische Wirkungen, was „5-(2-Aminothiazol-4-yl)indolin-2-on“ zu einem Kandidaten für die Entwicklung von Behandlungen gegen parasitäre Würmer machen könnte .
Entzündungshemmende & Analgetische Mittel
Die entzündungshemmenden und analgetischen Eigenschaften von 2-Aminothiazolderivaten deuten darauf hin, dass „5-(2-Aminothiazol-4-yl)indolin-2-on“ hinsichtlich seiner möglichen Verwendung bei der Behandlung von Schmerzen und Entzündungen untersucht werden könnte, was möglicherweise zu neuen Schmerzmitteln führt .
Enzyminhibition
Einige Analoga von 2-Aminothiazolen haben die Fähigkeit gezeigt, bestimmte Enzyme zu hemmen. Modifikationen im Thiazolring können beispielsweise zu einer erhöhten Potenz und Selektivität bei der Hemmung von Sphingosin-Kinasen (SphKs) führen, die wichtige Ziele in der Medikamentenentwicklung für verschiedene Krankheiten sind .
Wirkmechanismus
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to inhibit a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets in various ways, such as dna intercalation, apoptosis/angiogenesis induction, cytotoxic activity, and inhibition of multiple enzyme targets such as egfr/vgfer kinase .
Biochemical Pathways
2-aminothiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how quickly it is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Eigenschaften
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-11-14-9(5-16-11)6-1-2-8-7(3-6)4-10(15)13-8/h1-3,5H,4H2,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIIMJICPLJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226351 | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105316-99-2 | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105316-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)












![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)
